Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)-: is a chemical compound with the molecular formula C2H6AlNO4 and a molecular weight of 135.05 g/mol . It is also known by other names such as dihydroxyaluminium glycinate and dihydroxyaluminum aminoacetate . This compound is classified as an amphoteric surfactant and is commonly used in various industrial and personal care applications due to its excellent dispersing and antistatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- typically involves the reaction of aluminum hydroxide with glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is usually obtained in solid form and is highly soluble in water .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: Substitution reactions involving the replacement of the glycine ligand with other ligands can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution Reagents: Various ligands such as amino acids or other chelating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxide and other oxidized by-products.
Reduction: Reduced aluminum complexes.
Substitution: New aluminum-ligand complexes.
Scientific Research Applications
Chemistry: In chemistry, Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- is used as a dispersing agent and a stabilizer in various chemical formulations .
Biology: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: In medicine, it is explored for its potential use as an adjuvant in vaccines and as a therapeutic agent in the treatment of certain diseases .
Industry: In the industrial sector, it is used in the formulation of personal care products such as antiperspirants and deodorants due to its antistatic and dispersing properties .
Mechanism of Action
The mechanism of action of Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- involves its ability to form stable complexes with various molecules. This property allows it to act as a dispersing agent, stabilizer, and adjuvant in different applications . The molecular targets and pathways involved in its action are primarily related to its interaction with biomolecules and its ability to modulate their stability and activity .
Comparison with Similar Compounds
- Dihydroxyaluminium glycinate
- Dihydroxyaluminum aminoacetate
- Aluminum hydroxide aminoacetate
Comparison: Compared to these similar compounds, Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- is unique in its ability to form highly stable complexes with glycine, which enhances its dispersing and stabilizing properties . Additionally, its amphoteric nature allows it to function effectively in a wide range of pH conditions, making it versatile for various applications .
Properties
Molecular Formula |
C2H8AlNO4 |
---|---|
Molecular Weight |
137.07 g/mol |
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O[Al])N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.